4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Bromobenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C15H14BrN3O3S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A novel series of compounds related to "4-((4-Bromophenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one" have shown potential anticancer activity. Notably, the synthesis of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides and their in vitro evaluation against cancer cell lines have revealed promising results, especially against leukemia, colon cancer, and melanoma, indicating the compound's significant therapeutic potential (Szafrański & Sławiński, 2015).
Antimicrobial and Antifungal Activities
Research on derivatives containing the sulfonyl moiety, such as in "4-((4-Bromophenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one," has also demonstrated effective antimicrobial activities. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives have shown promising results against microbial strains, highlighting their potential as antimicrobial agents (Ammar et al., 2004).
Ionic Liquid Crystals and Supramolecular Complexes
The design of ionic liquid crystals using piperazinium cations, which are structurally similar to "4-((4-Bromophenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one," has been explored for various applications, including materials science. These studies have led to the development of compounds with rich mesomorphic behavior, suitable for advanced material applications (Lava, Binnemans, & Cardinaels, 2009). Additionally, the synthesis of supramolecular complexes using sulfadiazine and pyridines has resulted in co-crystals and salts with unique hydrogen-bond motifs, demonstrating their versatility in crystal engineering (Elacqua et al., 2013).
In Vitro Antiproliferative Activity
The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and their in vitro evaluation for antiproliferative activity against human cancer cell lines have further emphasized the potential of "4-((4-Bromophenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one" related compounds in cancer therapy. Certain derivatives have shown promising activity, underscoring the need for further research in this direction (Mallesha et al., 2012).
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c16-12-4-6-13(7-5-12)23(21,22)18-9-10-19(15(20)11-18)14-3-1-2-8-17-14/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWRSFSQBQIRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.